Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity

Description

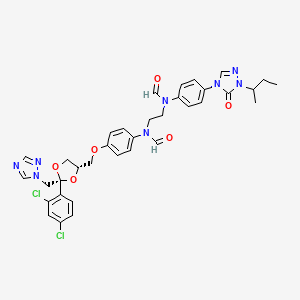

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity (CAS: 1199350-02-1) is a degradation product or synthetic byproduct of the antifungal drug itraconazole. Structurally, it arises from modifications to the piperazine ring of itraconazole, where two amine groups are formylated (-NHCHO) (Figure 1). It is typically monitored using chromatographic methods such as RP-HPLC, as outlined in pharmacopeial guidelines .

Properties

Molecular Formula |

C35H36Cl2N8O6 |

|---|---|

Molecular Weight |

735.6 g/mol |

IUPAC Name |

N-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)phenyl]-N-[2-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-N-formylanilino]ethyl]formamide |

InChI |

InChI=1S/C35H36Cl2N8O6/c1-3-25(2)45-34(48)44(22-40-45)29-7-5-27(6-8-29)41(23-46)14-15-42(24-47)28-9-11-30(12-10-28)49-17-31-18-50-35(51-31,19-43-21-38-20-39-43)32-13-4-26(36)16-33(32)37/h4-13,16,20-25,31H,3,14-15,17-19H2,1-2H3/t25?,31-,35-/m0/s1 |

InChI Key |

GXMOFIXLLZJCFA-ZPGVKDDISA-N |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity involves multiple steps, starting from the basic building blocks of Itraconazole. The process typically includes the desethylation of the piperazine ring followed by the formylation of the resulting compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this impurity is closely monitored to ensure that it remains within acceptable limits. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) to detect and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Itraconazole.

Biology: Studied for its potential biological activities and interactions with biological systems.

Medicine: Investigated for its role in the efficacy and safety of Itraconazole as an antifungal medication.

Industry: Used in the quality control processes of pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is closely related to that of Itraconazole. It primarily targets fungal cell membranes by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to cell death .

Comparison with Similar Compounds

Analytical and Regulatory Considerations

Chromatographic Separation

- RP-HPLC: Di-N-formyl impurity elutes earlier than mono-N-formyl and later than N-oxide derivatives due to intermediate polarity .

- Mass Spectrometry: Distinct molecular ion peaks at m/z 735.6 (di-N-formyl) vs. 707.6 (mono-N-formyl) enable precise identification .

Q & A

Q. What are the key structural characteristics of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity, and how do they differ from the parent drug?

The impurity is a modified piperazine derivative of itraconazole, characterized by the removal of an ethylene group ("desethylene") and the addition of two formyl groups to the piperazine ring ("Di-N-formyl"). Its molecular formula is distinct from itraconazole, with alterations in the nitrogen and oxygen content. Structural differentiation from the parent drug can be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on shifts in the piperazine region (δ 3.0–4.0 ppm for N-formyl groups) .

Q. How is this impurity generated during itraconazole synthesis, and what steps mitigate its formation?

The impurity arises during the alkylation or formylation steps of itraconazole synthesis, particularly under conditions favoring over-formylation of the piperazine intermediate. Reaction parameters such as pH, temperature, and reagent stoichiometry influence its formation. Process optimization studies suggest controlled addition of formylating agents (e.g., formic acid/acetic anhydride) and monitoring via in-process HPLC can reduce impurity levels .

Q. What analytical techniques are recommended for identifying and quantifying this impurity in drug formulations?

Reversed-phase HPLC with UV detection (e.g., Zorbax Eclipse XDB-C18 column, acetonitrile/water mobile phase at pH 2.5) is widely used. Method validation parameters (linearity, precision, LOD/LOQ) must adhere to ICH guidelines. For structural confirmation, LC-MS/MS and 2D NMR are essential to distinguish it from mono-N-formyl analogs .

Advanced Research Questions

Q. How can chemometric models optimize chromatographic separation of co-eluting impurities like Di-N-formyl and Mono-N-formyl derivatives?

Box-Behnken design (BBD) or central composite design (CCD) can systematically optimize mobile phase composition, column temperature, and flow rate. For example, BBD identified acetonitrile content (50%) and pH 2.5 as critical factors for resolving itraconazole impurities. Fractional factorial designs further assess robustness against variables like column aging .

Q. What contradictions exist in spectral data interpretation for this impurity, and how are they resolved?

Discrepancies in NMR assignments (e.g., overlapping signals for formyl protons) may arise. Density functional theory (DFT)-calculated chemical shifts and heteronuclear correlation spectroscopy (HSQC/HMBC) clarify ambiguous peaks. For example, the Di-N-formyl impurity shows distinct NMR signals (~160–165 ppm for carbonyl carbons) compared to mono-formyl analogs .

Q. Does the Di-N-formyl impurity exhibit biological activity, and how does it impact drug safety profiles?

While itraconazole’s antifungal activity relies on intact triazole and piperazine moieties, structural modifications in the impurity may reduce target binding. In vitro studies using Candida spp. models indicate the impurity has negligible antifungal activity (MIC >128 µg/mL). However, toxicity assessments (e.g., Ames test) are required to rule out genotoxic potential .

Methodological Guidance

Q. How to design stability-indicating methods for this impurity under accelerated degradation conditions?

Stress testing (acid/base hydrolysis, oxidative, thermal, and photolytic conditions) followed by forced degradation studies identifies degradation pathways. LC-PDA/ELSD detects new peaks, while mass spectrometry elucidates degradation products. For example, oxidative stress with HO may cleave the formyl groups, generating secondary impurities .

Q. What strategies validate impurity quantification methods in complex matrices like liposomal formulations?

Matrix-matched calibration and standard addition correct for signal suppression/enhancement in LC-MS. For liposomal samples, pretreatment with organic solvents (e.g., methanol) disrupts vesicles without degrading the impurity. Recovery studies (spiking at 0.1–1.0% impurity levels) ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.